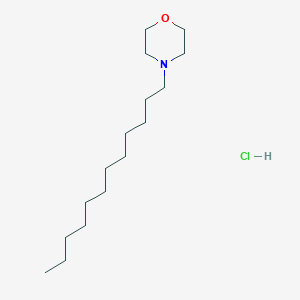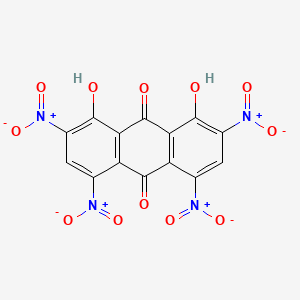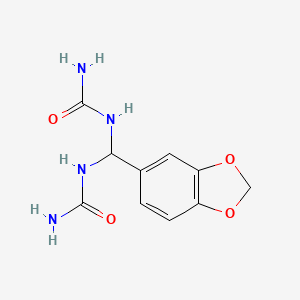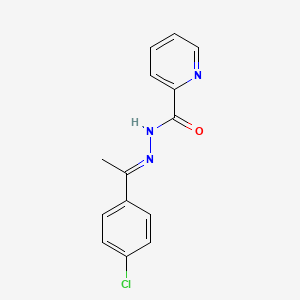
N'-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group and a pyridinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, in a solvent like methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can be compared with other similar compounds, such as:
- N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine
Uniqueness:
- The presence of the pyridinecarbohydrazide moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in research.
Comparison with Similar Compounds
- N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine
This detailed article provides a comprehensive overview of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H12ClN3O |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10(11-5-7-12(15)8-6-11)17-18-14(19)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,19)/b17-10+ |
InChI Key |
STWMEWBDLVLPJS-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)Cl |
solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11979986.png)
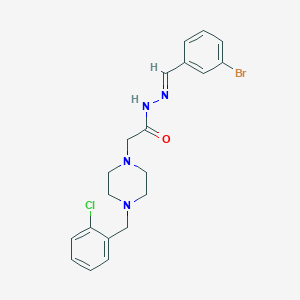



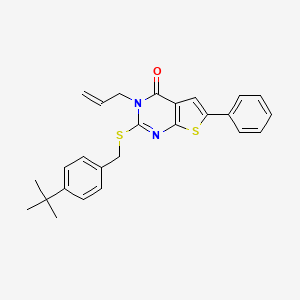
![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11980013.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)
